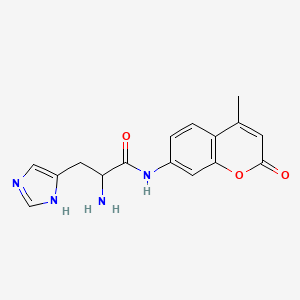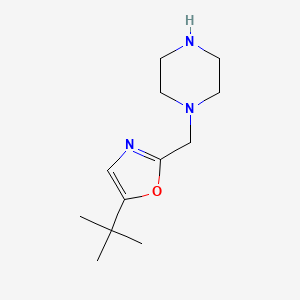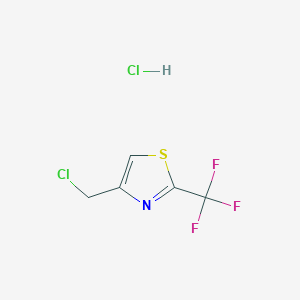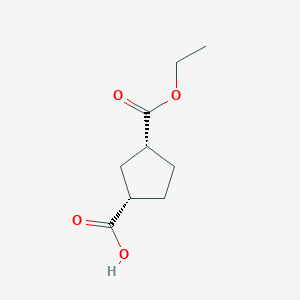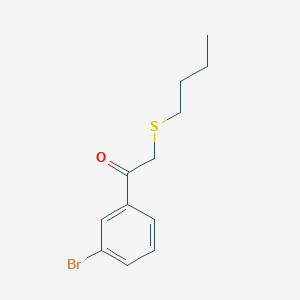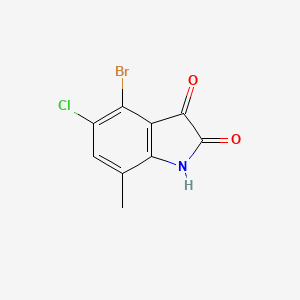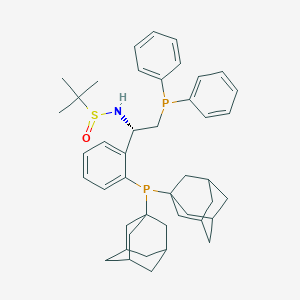![molecular formula C20H23BO2 B13651961 (E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its structure includes a biphenyl group and a vinyl group attached to a dioxaborolane ring, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl vinyl precursor.
Borylation Reaction: The precursor undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The product is purified using column chromatography to obtain the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and materials science.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in drug discovery and the synthesis of therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
Vinylboronic Acid: Similar in structure but with a vinyl group instead of a biphenyl group.
Pinacolborane: A borane compound used in hydroboration reactions.
Uniqueness
(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with palladium catalysts enhances its efficiency in cross-coupling reactions, providing high yields and selectivity.
Propiedades
Fórmula molecular |
C20H23BO2 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(4-phenylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)15-14-16-10-12-18(13-11-16)17-8-6-5-7-9-17/h5-15H,1-4H3/b15-14+ |
Clave InChI |
SQYVXHDVWOHCLW-CCEZHUSRSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


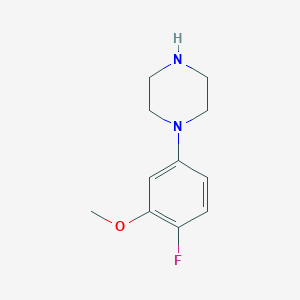
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
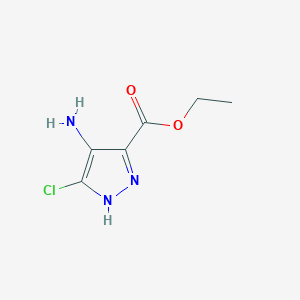
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)
